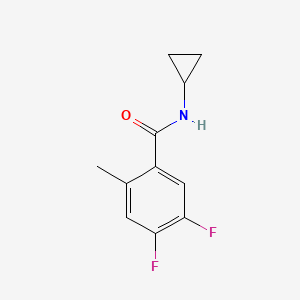
N-cyclopropyl-4,5-difluoro-2-methylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-cyclopropyl-4,5-difluoro-2-methylbenzamide, also known as CPD, is a chemical compound that has gained attention in scientific research due to its potential as a therapeutic agent. CPD belongs to the class of benzamide derivatives and has a unique chemical structure that allows it to interact with specific biological targets.
Mécanisme D'action
N-cyclopropyl-4,5-difluoro-2-methylbenzamide exerts its therapeutic effects through its interaction with specific biological targets. N-cyclopropyl-4,5-difluoro-2-methylbenzamide has been found to bind to the enzyme poly(ADP-ribose) polymerase-1 (PARP-1), which is involved in DNA repair and cell survival. By inhibiting PARP-1, N-cyclopropyl-4,5-difluoro-2-methylbenzamide can induce apoptosis and inhibit the growth of cancer cells. N-cyclopropyl-4,5-difluoro-2-methylbenzamide has also been found to interact with the peroxisome proliferator-activated receptor gamma (PPARγ), which is involved in glucose metabolism and insulin sensitivity. By activating PPARγ, N-cyclopropyl-4,5-difluoro-2-methylbenzamide can improve insulin sensitivity and lower blood glucose levels.
Biochemical and Physiological Effects:
N-cyclopropyl-4,5-difluoro-2-methylbenzamide has been found to have various biochemical and physiological effects. N-cyclopropyl-4,5-difluoro-2-methylbenzamide has been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-9, which are involved in the apoptotic pathway. N-cyclopropyl-4,5-difluoro-2-methylbenzamide has also been found to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), by inhibiting the nuclear factor-kappa B (NF-κB) pathway. Additionally, N-cyclopropyl-4,5-difluoro-2-methylbenzamide has been found to improve insulin sensitivity and lower blood glucose levels by activating PPARγ.
Avantages Et Limitations Des Expériences En Laboratoire
N-cyclopropyl-4,5-difluoro-2-methylbenzamide has several advantages for lab experiments. N-cyclopropyl-4,5-difluoro-2-methylbenzamide is relatively easy to synthesize and can be produced in large quantities. N-cyclopropyl-4,5-difluoro-2-methylbenzamide is also stable under normal laboratory conditions and can be stored for extended periods without degradation. However, N-cyclopropyl-4,5-difluoro-2-methylbenzamide has some limitations for lab experiments. N-cyclopropyl-4,5-difluoro-2-methylbenzamide has low solubility in water, which can limit its use in aqueous-based assays. N-cyclopropyl-4,5-difluoro-2-methylbenzamide also has a relatively short half-life, which can limit its effectiveness in vivo.
Orientations Futures
N-cyclopropyl-4,5-difluoro-2-methylbenzamide has shown promising results in scientific research, and there are several future directions for its development. One future direction is to optimize the synthesis method of N-cyclopropyl-4,5-difluoro-2-methylbenzamide to increase yield and purity. Another future direction is to develop more potent derivatives of N-cyclopropyl-4,5-difluoro-2-methylbenzamide that have increased activity against specific biological targets. Additionally, future research can focus on the in vivo efficacy of N-cyclopropyl-4,5-difluoro-2-methylbenzamide and its potential as a therapeutic agent in various diseases.
Méthodes De Synthèse
N-cyclopropyl-4,5-difluoro-2-methylbenzamide can be synthesized through a multistep process, starting with the reaction of 2,4-difluoro-3-methylbenzoic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with cyclopropylamine in the presence of a base to form N-cyclopropyl-4,5-difluoro-2-methylbenzamide. The synthesis method of N-cyclopropyl-4,5-difluoro-2-methylbenzamide has been optimized to increase yield and purity, making it a viable option for large-scale production.
Applications De Recherche Scientifique
N-cyclopropyl-4,5-difluoro-2-methylbenzamide has been studied extensively in scientific research, particularly in the field of medicinal chemistry. N-cyclopropyl-4,5-difluoro-2-methylbenzamide has been found to have potential therapeutic effects in various diseases, including cancer, diabetes, and inflammation. N-cyclopropyl-4,5-difluoro-2-methylbenzamide has been shown to inhibit the growth of cancer cells and induce apoptosis, making it a potential anticancer agent. N-cyclopropyl-4,5-difluoro-2-methylbenzamide has also been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Additionally, N-cyclopropyl-4,5-difluoro-2-methylbenzamide has been found to have hypoglycemic effects, making it a potential treatment for diabetes.
Propriétés
IUPAC Name |
N-cyclopropyl-4,5-difluoro-2-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F2NO/c1-6-4-9(12)10(13)5-8(6)11(15)14-7-2-3-7/h4-5,7H,2-3H2,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCCBHVUQKNZEHH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C(=O)NC2CC2)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-methoxy-3-({3-[3-oxo-3-(1-pyrrolidinyl)propyl]-1-piperidinyl}carbonyl)pyridine](/img/structure/B6069865.png)
![2-[(3,4-dimethylphenyl)amino]-3-{[(3,4-dimethylphenyl)imino]methyl}-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B6069878.png)
![3-[(4-anilinophenyl)amino]-1,2,4-triazin-5(4H)-one](/img/structure/B6069886.png)
![4-[(2-isopropyl-1,3-benzoxazol-5-yl)carbonyl]-1-(4-methylbenzyl)-2-piperazinone](/img/structure/B6069888.png)
![(E)-N-[2-(dimethylamino)-5,6,7,8-tetrahydro-5-quinazolinyl]-2-phenylethylenesulfonamide](/img/structure/B6069897.png)
![(1-{[(4-methyl-4H-1,2,4-triazol-3-yl)thio]acetyl}-3-piperidinyl)[3-(trifluoromethyl)phenyl]methanone](/img/structure/B6069904.png)
![N-[1-(2,3-dihydro-1H-inden-2-yl)-5-oxo-3-pyrrolidinyl]-N'-ethylurea](/img/structure/B6069906.png)
![N-{1-[5-methyl-1-(2-methylphenyl)-1H-pyrazol-4-yl]ethyl}-2-(methylthio)acetamide](/img/structure/B6069914.png)
![1-(2-furyl)-3-{[4-(trifluoromethoxy)phenyl]amino}propan-1-one](/img/structure/B6069923.png)
![1-{4-[(1-naphthyloxy)methyl]benzoyl}-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B6069940.png)
![N-[2-(1-adamantyloxy)ethyl]-2,4-dichloro-5-[(dimethylamino)sulfonyl]benzamide](/img/structure/B6069942.png)
![N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]-N'-(2-pyrrolidin-1-ylethyl)urea](/img/structure/B6069953.png)

![3-({2-[(4-tert-butylphenoxy)acetyl]hydrazino}carbonyl)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B6069963.png)